![molecular formula C13H15N3O3S B2701913 5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034545-73-6](/img/structure/B2701913.png)
5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazines are a class of organic compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4 . They are used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms. They show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazines and piperazines is characterized by a six-membered ring with two nitrogen atoms. In pyrazines, these nitrogen atoms are at positions 1 and 4, forming a heterocyclic compound . In piperazines, the nitrogen atoms are at opposite positions in the ring .Chemical Reactions Analysis
Chemical reactions involving pyrazines and piperazines are diverse and depend on the specific derivatives and conditions. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazines and piperazines depend on their specific structure. For instance, the molecular weight of a pyrazine derivative can be determined from its molecular formula .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. The reaction combines electrophilic organic groups (via oxidative addition) and nucleophilic organic groups (via transmetalation).
Application::- Organoboron Reagents: The success of SM coupling relies on environmentally benign organoboron reagents. Among these, 5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been tailored for specific SM coupling conditions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Antibacterial Evaluation
Overview: Researchers often evaluate new compounds for their antibacterial properties to combat infectious diseases.
Application::- Antibacterial Activity: Studies have explored the antibacterial potential of 5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Further investigations are needed to determine its efficacy against specific bacterial strains .
Antioxidant Activity
Overview: Antioxidants play a crucial role in protecting cells from oxidative damage.
Application::- DPPH Assay: Researchers have assessed the antioxidant activity of this compound using the DPPH assay method. Understanding its radical-scavenging ability can guide its potential use in health-related applications .
Cytotoxicity and Anti-Inflammatory Properties
Overview: Cytotoxicity studies help identify compounds with potential anticancer activity, while anti-inflammatory agents are valuable for managing inflammatory conditions.
Applications::- Cytotoxicity: Derivatives of 5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have exhibited cytotoxic activity against certain cancer cell lines .
- Anti-Inflammatory: A related compound was reported as a potent anti-inflammatory agent in an arthritis rat model. Further investigations may reveal its broader anti-inflammatory potential .
Future Directions
properties
IUPAC Name |
5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)15-8-9-16-11(10-15)6-7-14-16/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYJGDLKHKRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
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